molecular formula C26H20FN3O5 B11636984 (5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11636984
M. Wt: 473.5 g/mol
InChI Key: RCERAGLLOKCSRV-HMAPJEAMSA-N
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Description

(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole ring, a furan ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction of the indole with 4-fluorophenoxyethyl bromide in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Formation of the Diazinane Trione Core: This involves the reaction of the furan derivative with urea and formaldehyde under acidic conditions to form the diazinane trione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern and the presence of the fluorophenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H20FN3O5

Molecular Weight

473.5 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20FN3O5/c27-18-7-9-19(10-8-18)35-13-11-29-15-17(21-5-1-2-6-23(21)29)14-22-24(31)28-26(33)30(25(22)32)16-20-4-3-12-34-20/h1-10,12,14-15H,11,13,16H2,(H,28,31,33)/b22-14-

InChI Key

RCERAGLLOKCSRV-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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